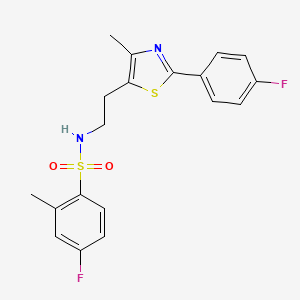
4-Bromo-6-cyclopropyl-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-cyclopropyl-2-methylpyrimidine, also known as BCPM, is an organic heterocyclic compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.078 .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-cyclopropyl-2-methylpyrimidine is 1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 4-Bromo-6-cyclopropyl-2-methylpyrimidine is 275.3±20.0 °C and its predicted density is 1.562±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .Applications De Recherche Scientifique
Anticancer Applications
4-Bromo-6-cyclopropyl-2-methylpyrimidine: is a pyrimidine derivative, which is a class of compounds known for their anticancer properties. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antitumor effects . They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells . Additionally, they have been used in the synthesis of drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia .
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Compounds with this core structure have been utilized in developing treatments against various bacterial and fungal infections . This is particularly important in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
Cardiovascular Therapeutics
Pyrimidine derivatives have found applications as cardiovascular agents, particularly in the treatment of hypertension. They can modulate blood pressure by acting on different pathways, including calcium channel antagonism . This makes them valuable for the development of new antihypertensive medications.
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases . They can inhibit the production of inflammatory mediators and reduce pain perception, providing relief from symptoms.
Antidiabetic Effects
Pyrimidine derivatives have been explored for their antidiabetic effects, particularly as DPP-IV inhibitors . These inhibitors play a role in increasing insulin secretion and decreasing glucagon levels, which can help in the management of type 2 diabetes.
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in neuroprotection and as therapeutics for ocular conditions. They can induce vascular relaxation in the ocular ciliary artery and provide neuroprotection for retinal ganglion cells . This opens up possibilities for treatments targeting glaucoma and other neurodegenerative diseases of the eye.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-6-cyclopropyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWCNZVXRBSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)
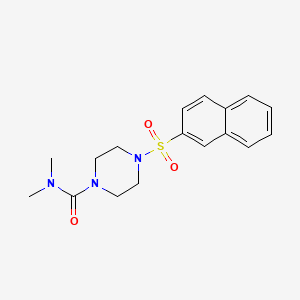
![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)
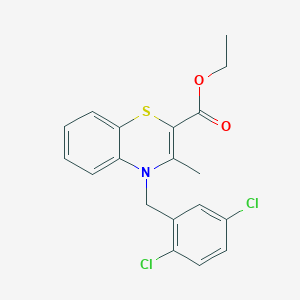
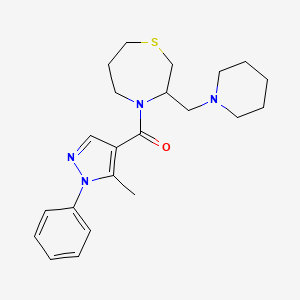
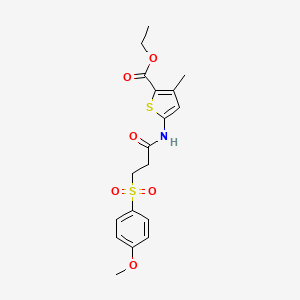
![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)

